Cas no 444652-95-3 (3-[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-2-propenamide)

3-[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-2-propenamide is a brominated aryl compound featuring a cyanoacrylamide moiety, offering versatile reactivity for synthetic applications. The presence of both ethoxy and fluorobenzyloxy substituents enhances its potential as an intermediate in pharmaceutical and agrochemical research. The electron-withdrawing cyano and amide groups contribute to its utility in Michael addition reactions and other nucleophilic transformations. Its structural complexity allows for selective modifications, making it valuable in the development of biologically active molecules. The compound's well-defined stereoelectronic properties facilitate controlled functionalization, supporting its use in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its sensitivity.
3-[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-2-propenamide structure
444652-95-3 structure
Product name:3-[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-2-propenamide
CAS No:444652-95-3
MF:C19H16BrFN2O3
Molecular Weight:419.244347572327
CID:5446728
PubChem ID:2372310

3-[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-2-propenamide 化学的及び物理的性質

名前と識別子

    • (Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
    • 3-{3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamide
    • Z56848898
    • 444652-95-3
    • EN300-26588532
    • 3-[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-2-propenamide
    • インチ: 1S/C19H16BrFN2O3/c1-2-25-17-9-13(7-14(10-22)19(23)24)8-16(20)18(17)26-11-12-3-5-15(21)6-4-12/h3-9H,2,11H2,1H3,(H2,23,24)
    • InChIKey: DINBCJXFHCZRNX-UHFFFAOYSA-N
    • SMILES: C(N)(=O)C(C#N)=CC1=CC(OCC)=C(OCC2=CC=C(F)C=C2)C(Br)=C1

計算された属性

  • 精确分子量: 418.03283g/mol
  • 同位素质量: 418.03283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 554
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.3Ų
  • XLogP3: 3.7

じっけんとくせい

  • 密度みつど: 1.463±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 601.7±55.0 °C(Predicted)
  • 酸度系数(pKa): 12.91±0.50(Predicted)

3-[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-2-propenamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26588532-0.05g
3-{3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamide
444652-95-3 95.0%
0.05g
$246.0 2025-03-20

3-[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-2-propenamide 関連文献

3-[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-2-propenamideに関する追加情報

3-[3-Bromo-5-Ethoxy-4-[(4-Fluorophenyl)Methoxy]Phenyl]-2-Cyano-2-Propenamide

The compound 3-[3-Bromo-5-Ethoxy-4-[(4-Fluorophenyl)Methoxy]Phenyl]-2-Cyano-2-Propenamide (CAS No: 444652-95-3) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its intricate aromatic system, which includes bromine, ethoxy, and fluoroalkoxy substituents, along with a cyano group and an amide functional group. The combination of these functional groups renders the molecule highly versatile, making it a promising candidate for various applications.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel therapeutics targeting specific biological pathways. The presence of the bromine atom and the ethoxy group contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes and interact with target proteins. Additionally, the fluoroalkoxy substituent introduces electronic effects that can modulate the molecule's reactivity and binding affinity, making it an attractive lead compound for further optimization.

The synthesis of 3-[3-Bromo-5-Ethoxy-4-[(4-Fluorophenyl)Methoxy]Phenyl]-2-Cyano-2-Propenamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed various strategies, including Suzuki coupling reactions and amide bond formations, to construct this molecule efficiently. The use of palladium catalysts has been particularly effective in facilitating key steps, such as the coupling of aryl halides with boronic acids.

From a pharmacological perspective, this compound has shown remarkable activity in vitro against several disease-relevant targets, including kinases and proteases. Its ability to inhibit these enzymes suggests potential applications in treating conditions such as cancer and neurodegenerative diseases. Furthermore, preliminary studies indicate that the molecule exhibits favorable pharmacokinetic properties, including good bioavailability and minimal toxicity in preclinical models.

In terms of material science applications, 3-[3-Bromo-5-Ethoxy-4-[(4-Fluorophenyl)Methoxy]Phenyl]-2-Cyano-2-Propenamide has demonstrated unique electronic properties that make it suitable for use in advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The molecule's conjugated system allows for efficient charge transport, which is critical for high-performance electronic devices.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its electronic structure, conformational flexibility, and interaction patterns with biological targets. Such computational approaches are expected to play a pivotal role in guiding future modifications to enhance the molecule's therapeutic potential.

In conclusion, 3-[3-Bromo-5-Ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-propenamide (CAS No: 44465295) represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its unique structural features and promising biological activity position it as a valuable asset in both academic research and industrial development.

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